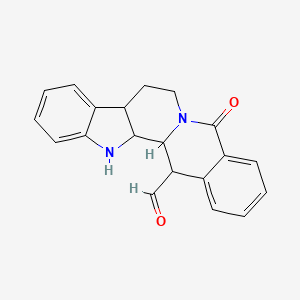

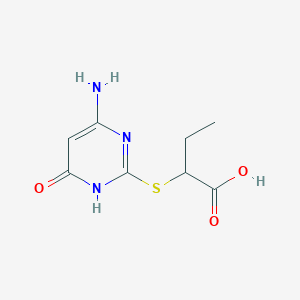

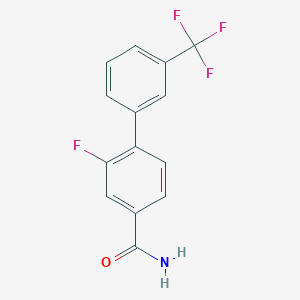

![molecular formula C12H8N2O B1450800 benzo[g]quinazolin-4(3H)-one CAS No. 33987-00-7](/img/structure/B1450800.png)

benzo[g]quinazolin-4(3H)-one

Vue d'ensemble

Description

The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Molecular Structure Analysis

Quinazolinone is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Chemical Reactions Analysis

An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl halides and allyl halides has been described for the first time to provide a convenient access to quinazoline-2,4(1H,3H)-diones . This cascade N-alkylation/amidation reaction shows good functional group tolerance and could also be applied to N-heterocycles such as benzo[d]thiazoles, benzo[d]imidazoles, and quinazolines .

Physical And Chemical Properties Analysis

Quinazolinone is a light yellow crystalline solid that is soluble in water .

Applications De Recherche Scientifique

Radioiodination and Biodistribution

In a study by Al-Salahi et al. (2018), benzo[g]quinazolin-4(3H)-one was used in the context of radioiodination and biodistribution. The compound was successfully labeled with radioactive iodine, demonstrating potential as a radiopharmaceutical for targeting tumor cells. This research highlights its application in medical imaging and cancer diagnostics (Al-Salahi et al., 2018).

Antiviral Activities

A 2007 study by Selvam et al. explored the antiviral activities of novel quinazolin-4(3H)-one derivatives against various respiratory and biodefense viruses. Their findings suggest that these derivatives can inhibit the replication of viruses such as influenza and severe acute respiratory syndrome corona, showing potential for antiviral drug development (Selvam et al., 2007).

Antibacterial Effects

Research by Rezaee Nasab et al. (2018) on quinazolinone Schiff base derivatives revealed their antibacterial properties. These compounds were found to have effects against Gram-negative and Gram-positive bacteria, suggesting their potential use in treating bacterial infections (Rezaee Nasab et al., 2018).

Analgesic and Anti-Inflammatory Agents

A study by Alagarsamy et al. (2008) investigated novel quinazolin-4(3H)-ones as potential analgesic and anti-inflammatory agents. Their research indicates that certain derivatives could have applications in pain management and inflammation treatment (Alagarsamy et al., 2008).

Antihypertensive Activity

Another study by Alagarsamy et al. (2007) synthesized and evaluated the antihypertensive activity of certain quinazolin-4(3H)-one derivatives. The compounds showed significant activity in reducing high blood pressure, suggesting their potential use in hypertension treatment (Alagarsamy et al., 2007).

Synthesis and Pharmacological Investigation

Gupta et al. (2013) focused on the synthesis of new quinazolin-4(3H)-one derivatives and their evaluation as anticonvulsants. These derivatives exhibited potential in treating epilepsy and related seizure disorders (Gupta et al., 2013).

One-Pot Cascade Synthesis

Parua et al. (2017) reported a method for the one-pot cascade synthesis of quinazolin-4(3H)-ones, which could have significant implications for the efficient production of these compounds in pharmaceutical applications (Parua et al., 2017).

Propriétés

IUPAC Name |

3H-benzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFQXWHQGPGKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345815 | |

| Record name | benzo[g]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[g]quinazolin-4(3H)-one | |

CAS RN |

33987-00-7 | |

| Record name | benzo[g]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

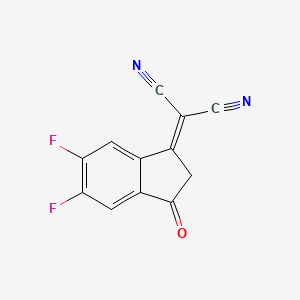

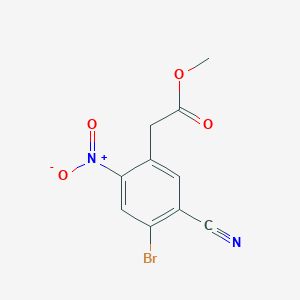

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)

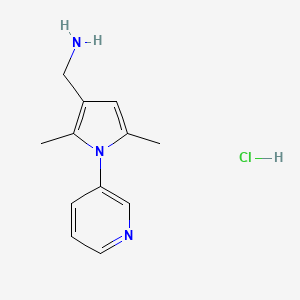

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)